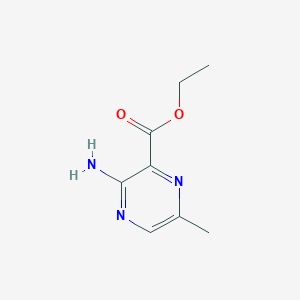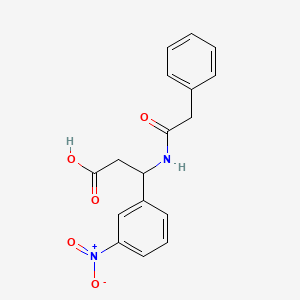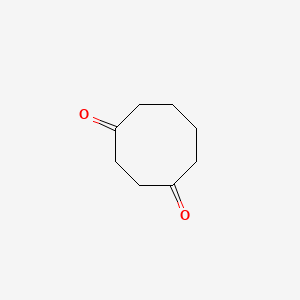![molecular formula C9H10N2 B8789906 [(3-Ethylphenyl)amino]carbonitrile](/img/structure/B8789906.png)
[(3-Ethylphenyl)amino]carbonitrile
描述
[(3-Ethylphenyl)amino]carbonitrile: is an organic compound characterized by the presence of an ethyl group attached to the meta position of a phenyl ring, which is further bonded to a cyanamide group
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of m-Ethylbenzonitrile: One common method involves the nitration of m-ethylbenzonitrile, followed by reduction to obtain m-ethylphenylcyanamide. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and yield.
Catalytic Hydrolysis Amidation: Another method involves the catalytic hydrolysis of m-ethylbenzonitrile followed by amidation. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of m-ethylphenylcyanamide often involves large-scale nitration and reduction processes, utilizing advanced equipment to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: [(3-Ethylphenyl)amino]carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert m-ethylphenylcyanamide to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: [(3-Ethylphenyl)amino]carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities through further functionalization.
Biology and Medicine: In biological research, m-ethylphenylcyanamide is studied for its potential as a building block in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism by which m-ethylphenylcyanamide exerts its effects depends on its specific chemical interactions. In general, the compound can interact with various molecular targets through its cyanamide group, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, leading to desired outcomes in research and industrial applications.
相似化合物的比较
m-Methylphenylcyanamide: Similar structure but with a methyl group instead of an ethyl group.
p-Ethylphenylcyanamide: Similar structure but with the ethyl group in the para position.
m-Ethylphenylisocyanate: Similar structure but with an isocyanate group instead of a cyanamide group.
Uniqueness: [(3-Ethylphenyl)amino]carbonitrile is unique due to the specific positioning of the ethyl group and the cyanamide functional group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
(3-ethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-3-5-9(6-8)11-7-10/h3-6,11H,2H2,1H3 |
InChI 键 |
YVJXKCCZOVMOTD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)NC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

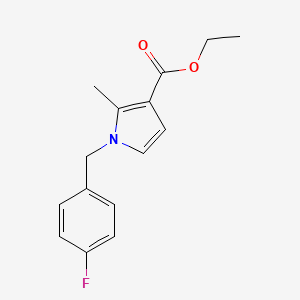


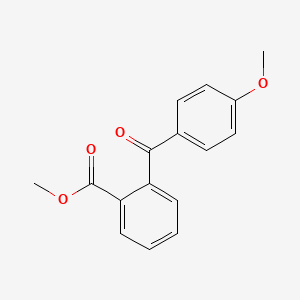
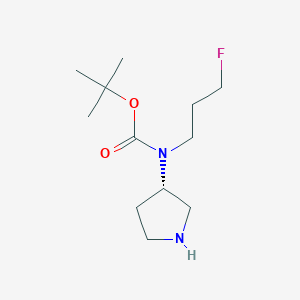


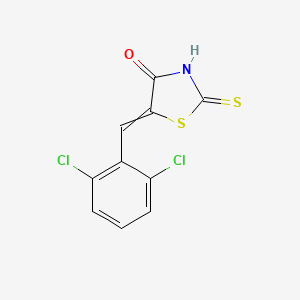
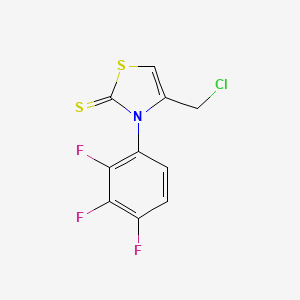

![6-Bromo-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8789904.png)
